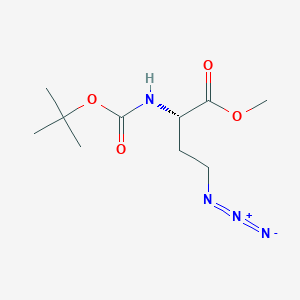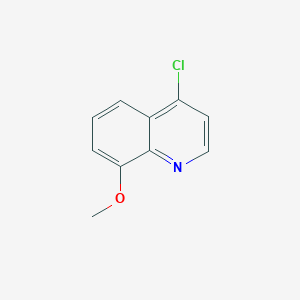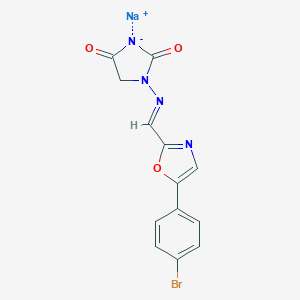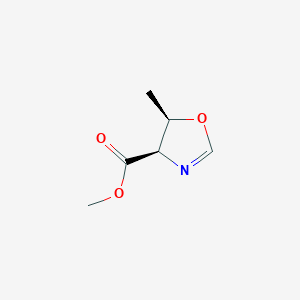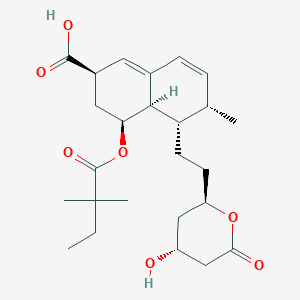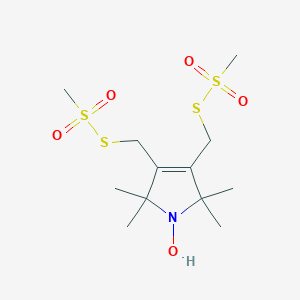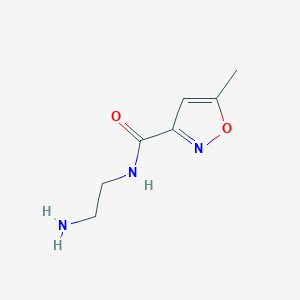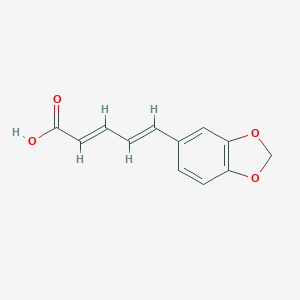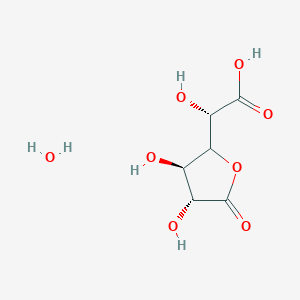
2,2-二甲基-1,3-二氧戊环-4-酮
描述
2,2-Dimethyl-1,3-dioxolan-4-one can be prepared via condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether.
科学研究应用
乙醇酸N,N-二取代酰胺的合成
2,2-二甲基-1,3-二氧戊环-4-酮:在有机合成中被广泛应用,特别是用于制备各种乙醇酸N,N-二取代酰胺。这些化合物在药物化学中具有潜在的应用,因为它们可以用于修饰药物的性质 .
前药修饰中间体
该化合物作为前药合成中的中间体。它被用来创建修饰剂,这些修饰剂可以改变前药的行为,从而可能提高其疗效或减少副作用 .
非线性光学材料研究
2,2-二甲基-1,3-二氧戊环-4-酮的结构和物理化学性质使其成为非线性光学材料研究的候选材料。这些材料对于开发先进的光子器件至关重要 .
锂离子电池电解质添加剂
在储能领域,特别是锂离子电池方面,2,2-二甲基-1,3-二氧戊环-4-酮可能被研究作为电解质添加剂。它有助于在石墨负极上形成稳定的固体电解质界面,这对电池的性能和寿命至关重要 .
有机合成和精细化学品
作为有机中间体,该化合物参与精细化学品的合成。它在各种条件下的反应性和稳定性使其成为有机化学中宝贵的构建模块 .
药物研究与开发
在药物研发中,2,2-二甲基-1,3-二氧戊环-4-酮被探索用于创造新的药物制剂。它的化学性质可能导致新型治疗剂的开发 .
作用机制
Target of Action
2,2-Dimethyl-1,3-dioxolan-4-one is a chemical compound that is primarily used in the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Mode of Action
The compound is prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . It can then be used in the synthesis of various N,N-disubstituted amides of glycolic acid, such as N,N-diethyl-2-hydroxyacetamide, N,N-di(n-butyl)-2-hydroxyacetamide, N,N-di(n-hexyl)-2-hydroxyacetamide, 4-hydroxyacetylpiperidine, 4-hydroxyacetylmorpholine, and N-ethyl-N-phenyl-2-hydroxyacetamide .
Pharmacokinetics
Its physical properties such as boiling point (41 °c) and density (0989 g/mL at 25 °C) have been reported .
Result of Action
The result of the action of 2,2-Dimethyl-1,3-dioxolan-4-one is the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Action Environment
The action of 2,2-Dimethyl-1,3-dioxolan-4-one is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its synthesis requires the presence of P2O5 in diethyl ether . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals in the environment .
属性
IUPAC Name |
2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCOZWILDFXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403513 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4158-86-5 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives?
A: A novel method for synthesizing 2,2-Dimethyl-1,3-dioxolan-4-one has been reported []. Additionally, arylmethylene-substituted derivatives can be efficiently synthesized via Horner-Wadsworth-Emmons (HWE) alkenations of aromatic aldehydes with a specific phosphonate reagent [, ]. This method provides good yields (79-88%) and predominantly the E-configured products.
Q2: How does 2,2-Dimethyl-1,3-dioxolan-4-one react with amines?
A: 2,2-Dimethyl-1,3-dioxolan-4-one reacts with secondary amines to yield amides of glycolic acid [, ]. This reaction offers a convenient route to access these valuable compounds.
Q3: Can 2,2-Dimethyl-1,3-dioxolan-4-one derivatives be used in the synthesis of natural products?
A: Yes, arylmethylene-substituted 2,2-dimethyl-1,3-dioxolan-4-ones have been employed in the synthesis of (Z)-configured pulvinones [, ]. These compounds are naturally occurring pigments with various biological activities. The synthesis involves a tandem Claisen condensation/transesterification reaction with arylacetate enolates.
Q4: What is the polymerization behavior of 2,2-Dimethyl-1,3-dioxolan-4-one?
A: Research indicates that 2,2-Dimethyl-1,3-dioxolan-4-one undergoes radical copolymerization with various monomers like styrene, methyl methacrylate, and vinyl acetate []. Notably, the polymerization occurs selectively at the vinyl group without any ring-opening, highlighting its potential for creating novel polymers.
Q5: Have computational studies been conducted on 2,2-Dimethyl-1,3-dioxolan-4-one?
A: Yes, ab initio molecular orbital calculations have been performed on 2,2-Dimethyl-1,3-dioxolan-4-one to investigate its reactivity compared to similar compounds like methyl α-methoxyacrylate and vinyl ether []. These calculations provide insights into the electronic structure and reactivity of this molecule.
Q6: What is known about the photochemical behavior of 2,2-Dimethyl-1,3-dioxolan-4-one derivatives?
A: Studies on 5-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranos-3-ulose, a 2,2-Dimethyl-1,3-dioxolan-4-one derivative, show its propensity to undergo photo-induced rearrangements and ring expansions upon UV irradiation []. The products formed are dependent on factors like solvent and temperature.
Q7: Can 2,2-Dimethyl-1,3-dioxolan-4-one derivatives undergo Pummerer-type cyclizations?
A: Yes, a Pummerer-type cyclization has been developed using N-benzyl glyoxamides, which can be prepared from 2,2-dimethyl-1,3-dioxolan-4-one []. This reaction leads to the formation of 4-sulfanyltetrahydroisoquinolinones, which are important intermediates in the synthesis of ecteinascidin 597 analogues, a potent anti-tumour natural product [].
Q8: Are there any known applications of 2,2-Dimethyl-1,3-dioxolan-4-one in materials science?
A: While not explicitly discussed in the provided papers, the polymerization behavior of 2,2-Dimethyl-1,3-dioxolan-4-one [] suggests its potential use in developing novel polymeric materials. Further research in this area could explore its applicability in various material science domains.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


